molecular formula C17H16N4O3 B15181821 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide CAS No. 82123-29-3

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide

Cat. No.: B15181821
CAS No.: 82123-29-3
M. Wt: 324.33 g/mol
InChI Key: AJPHPSPQTBEJCI-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with an amine and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with the triazine ring.

    Oxidation and Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the methoxyphenyl groups or the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxyphenyl groups and the triazine ring allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: Another triazine derivative with different substituents.

    4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine: A compound with similar methoxyphenyl groups but a different core structure.

Uniqueness

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is unique due to the combination of its triazine ring, methoxyphenyl groups, and the presence of both an amine and an oxide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

82123-29-3

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

2-hydroxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-imine

InChI

InChI=1S/C17H16N4O3/c1-23-13-7-3-11(4-8-13)15-16(20-21(22)17(18)19-15)12-5-9-14(24-2)10-6-12/h3-10,18,22H,1-2H3

InChI Key

AJPHPSPQTBEJCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=C(C=C3)OC)O

Origin of Product

United States

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